![molecular formula C15H36NPSi B14628235 Tris(2-methylpropyl)[(trimethylsilyl)imino]-lambda~5~-phosphane CAS No. 53561-54-9](/img/structure/B14628235.png)
Tris(2-methylpropyl)[(trimethylsilyl)imino]-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2-methylpropyl)[(trimethylsilyl)imino]-lambda~5~-phosphane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphane group bonded to three 2-methylpropyl groups and one trimethylsilyl-imino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-methylpropyl)[(trimethylsilyl)imino]-lambda~5~-phosphane typically involves the reaction of a phosphane precursor with 2-methylpropyl and trimethylsilyl-imino reagents. One common method involves the use of trimethylchlorosilane and a suitable phosphane precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Tris(2-methylpropyl)[(trimethylsilyl)imino]-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphane oxides.
Reduction: It can be reduced to form phosphane derivatives with lower oxidation states.
Substitution: The trimethylsilyl-imino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include phosphane oxides, reduced phosphane derivatives, and substituted phosphane compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tris(2-methylpropyl)[(trimethylsilyl)imino]-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of biological systems involving phosphorus-containing compounds.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of Tris(2-methylpropyl)[(trimethylsilyl)imino]-lambda~5~-phosphane involves its interaction with molecular targets through its phosphane and trimethylsilyl-imino groups. These interactions can lead to the formation of stable complexes with metals and other substrates, facilitating various chemical transformations. The pathways involved include coordination to metal centers and participation in redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
Tris(trimethylsilyl)phosphine: Similar in structure but with trimethylsilyl groups instead of 2-methylpropyl groups.
Tris(2,4,6-trimethoxyphenyl)phosphine: Contains trimethoxyphenyl groups instead of 2-methylpropyl groups.
Tris(2-(trimethylsilyl)phenyl)phosphine: Features trimethylsilyl-phenyl groups.
Uniqueness
Tris(2-methylpropyl)[(trimethylsilyl)imino]-lambda~5~-phosphane is unique due to the combination of 2-methylpropyl and trimethylsilyl-imino groups, which impart distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
53561-54-9 |
|---|---|
Fórmula molecular |
C15H36NPSi |
Peso molecular |
289.51 g/mol |
Nombre IUPAC |
tris(2-methylpropyl)-trimethylsilylimino-λ5-phosphane |
InChI |
InChI=1S/C15H36NPSi/c1-13(2)10-17(11-14(3)4,12-15(5)6)16-18(7,8)9/h13-15H,10-12H2,1-9H3 |
Clave InChI |
UOKUAZJCRIBWJX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CP(=N[Si](C)(C)C)(CC(C)C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-methoxy-6,8,18-trioxapentacyclo[10.6.0.02,9.03,7.013,17]octadeca-1,4,9,11,13(17)-pentaen-16-one](/img/structure/B14628161.png)
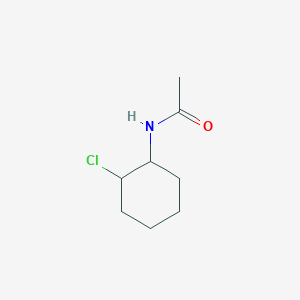

![6-Chloro-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14628181.png)
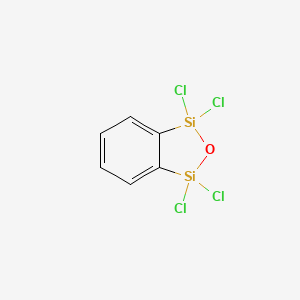
![Trimethyl[(2-methyl-1-phenylcyclopropyl)oxy]silane](/img/structure/B14628188.png)
![N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)oxy]phenyl}urea](/img/structure/B14628199.png)
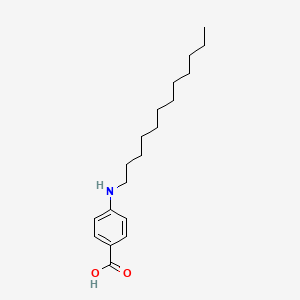

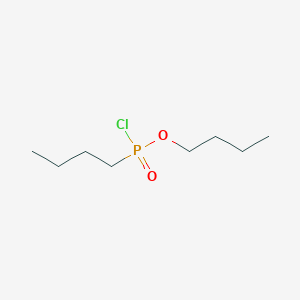

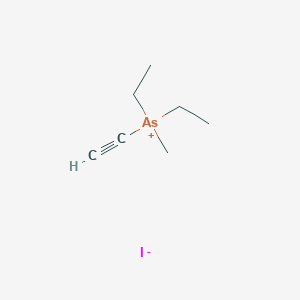
![N-(2-Hydroxyethyl)-3-[2-(5-nitrofuran-2-yl)ethenyl]benzamide](/img/structure/B14628231.png)
